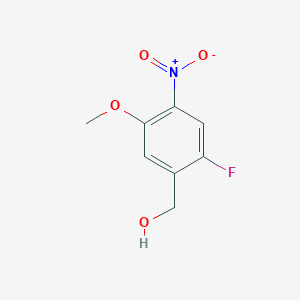
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol
概要
説明
“(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H8FNO4 . It has a molecular weight of 201.15 .
Synthesis Analysis
While specific synthesis methods for “(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” were not found in the search results, similar compounds have been synthesized through various methods. For instance, the Friedel-Crafts acylation reaction involves the reaction of 2-fluoro-5-methoxy-4-nitrobenzoyl chloride with methanol in the presence of a catalyst such as aluminum chloride .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” is characterized by the presence of a fluorine atom oriented towards the base of the furan ring . This conformation is stabilized by a non-traditional intramolecular CH∙∙∙F bond .Physical And Chemical Properties Analysis
“(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” is a solid at room temperature . It has a molecular weight of 201.15 .科学的研究の応用
Chemosensing Applications
A study highlighted the development of a phenyl thiadiazole-based Schiff base receptor for the fluorescent and colorimetric detection of Al³⁺ ions. This chemosensor displayed quick responses, excellent selectivity, and sensitivity towards Al³⁺ ions in a methanol–Tris–HCl buffer medium. The binding stoichiometry was determined to be 2:1 with a significant association constant. The sensor's potential applications include the formation of binary logical devices and the recovery of contaminated water samples, demonstrating a practical approach to environmental monitoring and smart chemical analysis technologies (Manna et al., 2020).
Material Science and Catalysis
In the realm of material science, novel monomers containing methoxyphenyl groups were synthesized for the development of copoly(arylene ether sulfone)s. These materials, after further modification, exhibited high proton conductivities and low methanol permeabilities, indicating their potential as efficient proton exchange membranes in fuel cell applications. This research underscores the importance of chemical modification in developing advanced materials for energy applications (Wang et al., 2012).
Spectroscopic and Electrochemical Studies
Diphenylether-based derivatives were synthesized and characterized for their selectivity towards Fe³⁺ ions using spectrofluorimetric and electrochemical methods. These compounds demonstrated high degrees of selectivity and sensitivity, showcasing their utility in the selective detection of metal ions, which is crucial for environmental monitoring and analytical chemistry applications (Sharma et al., 2015).
Surface Site Probing
Methanol was used to probe the nature of surface sites on ceria nanocrystals with defined surface planes. This study revealed the formation of different methoxy species on various surfaces, providing insights into the interaction between methanol and metal oxide catalysts. Such understanding is pivotal for designing catalysts with enhanced performance for chemical synthesis and environmental applications (Wu et al., 2012).
Safety And Hazards
特性
IUPAC Name |
(2-fluoro-5-methoxy-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVITGARJOOJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

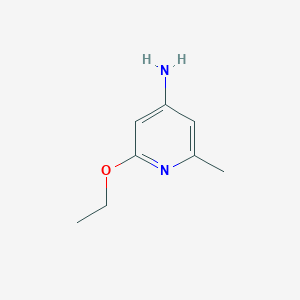
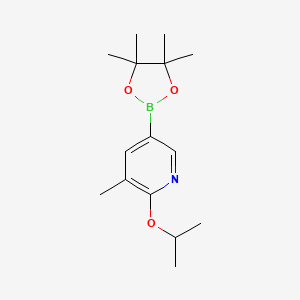
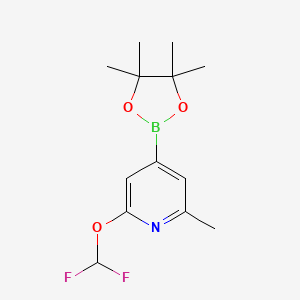
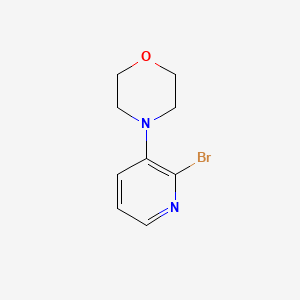
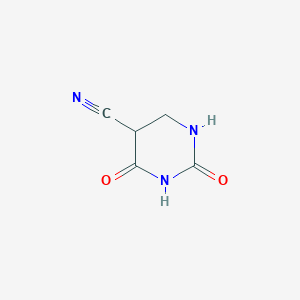
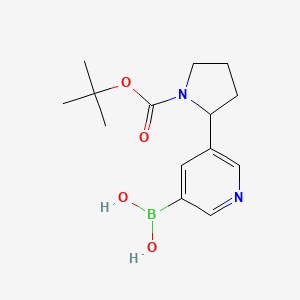
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
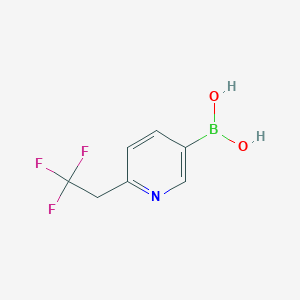
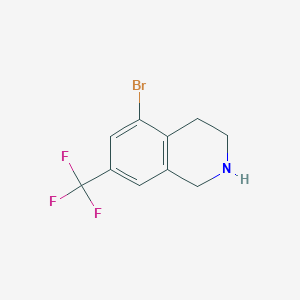
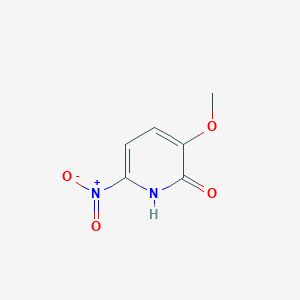
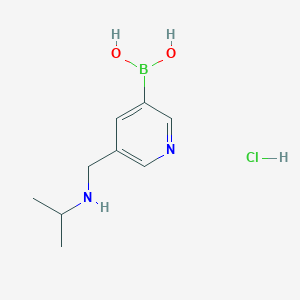

![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)